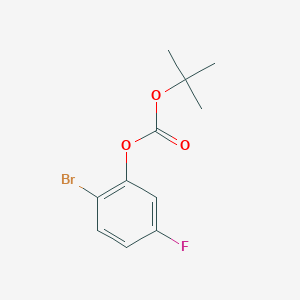

2-Bromo-5-fluorophenyl tert-butyl carbonate

Description

2-Bromo-5-fluorophenyl tert-butyl carbonate is a halogenated aromatic carbonate derivative characterized by a phenyl ring substituted with bromine at the ortho-position and fluorine at the meta-position, linked to a tert-butyl carbonate group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The tert-butyl carbonate group serves as a protective moiety for hydroxyl functionalities, enabling selective deprotection under mild acidic conditions. Its synthesis typically involves the reaction of 2-bromo-5-fluorophenol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) .

The bromine and fluorine substituents confer unique electronic and steric properties, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) and nucleophilic substitutions. Applications include its use as a precursor in the synthesis of kinase inhibitors and fluorinated bioactive molecules .

Properties

Molecular Formula |

C11H12BrFO3 |

|---|---|

Molecular Weight |

291.11 g/mol |

IUPAC Name |

(2-bromo-5-fluorophenyl) tert-butyl carbonate |

InChI |

InChI=1S/C11H12BrFO3/c1-11(2,3)16-10(14)15-9-6-7(13)4-5-8(9)12/h4-6H,1-3H3 |

InChI Key |

LVGBFRPKBOTJHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=C(C=CC(=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Direct Protection of 2-Bromo-5-fluorophenol with Di-tert-butyl Dicarbonate (Boc₂O)

This method involves reacting 2-bromo-5-fluorophenol with di-tert-butyl dicarbonate in the presence of a base.

Reagents and Conditions

| Component | Details |

|---|---|

| Base | Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) |

| Solvent | 1,4-Dioxane, tetrahydrofuran (THF), or dichloromethane (DCM) |

| Catalyst | N,N-Dimethylaminopyridine (DMAP) (optional) |

| Temperature | Room temperature (20–25°C) to reflux (40–60°C) |

| Time | 2–24 hours |

Procedure :

- Dissolve 2-bromo-5-fluorophenol in a polar aprotic solvent (e.g., dioxane).

- Add Boc₂O (1.1–1.2 equiv) and a base (NaOH or NaHCO₃).

- Stir under an inert atmosphere (N₂) for 12–24 hours.

- Quench with aqueous HCl or NaHSO₄, extract with ethyl acetate, and purify via flash chromatography.

Yield : 85–100% (dependent on base choice and solvent polarity).

Bromination of a Protected Phenol Derivative

This approach involves first protecting a fluorophenol derivative, followed by bromination and subsequent deprotection.

Steps :

- Protection : React a fluorophenol (e.g., 5-fluorophenol) with Boc₂O to form the tert-butyl carbonate.

- Bromination : Introduce bromine using bromine (Br₂) or N-bromosuccinimide (NBS) in DCM or acetonitrile.

- Deprotection : Remove the tert-butyl group under acidic conditions (e.g., TFA) to yield 2-bromo-5-fluorophenol, which is then reprotonated.

Example :

Phase Transfer Catalysis (PTC) for Boc Protection

PTC enhances reaction efficiency by facilitating mass transfer between aqueous and organic phases.

Reagents and Conditions

| Component | Details |

|---|---|

| Base | Aqueous NaOH or K₂CO₃ |

| Catalyst | Tetrabutylammonium hydrogen sulfate (TBHS) |

| Solvent | DCM or ethyl acetate |

| Temperature | Room temperature |

| Time | 1–2 hours |

Procedure :

Comparative Analysis of Methods

Key Challenges and Considerations

- Steric Hindrance : The tert-butyl group in Boc₂O may slow reactions with hindered phenols. DMAP catalysis mitigates this.

- Side Reactions : Acidic deprotection risks tert-butyl cation alkylation of the aromatic ring. Using water as a scavenger (TFA/H₂O) minimizes this.

- Purification : Flash chromatography (petroleum ether/ethyl acetate = 50:1) is critical to isolate pure product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluorophenyl tert-butyl carbonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding aniline derivatives.

Scientific Research Applications

2-Bromo-5-fluorophenyl tert-butyl carbonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-5-fluorophenyl tert-butyl carbonate exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity. The tert-butyl carbonate group can undergo hydrolysis, releasing carbon dioxide and forming reactive intermediates that can further react with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-bromo-5-fluorophenyl tert-butyl carbonate can be contextualized by comparing it to analogous halogenated phenyl carbamates and carbonates. Key parameters include substituent positions, functional group chemistry, physicochemical properties, and reactivity.

Structural and Functional Group Comparisons

| Compound Name | CAS Number | Substituents | Functional Group | Similarity Score | Key Features |

|---|---|---|---|---|---|

| This compound | N/A | Br (C2), F (C5) | Carbonate | N/A | High reactivity in cross-coupling |

| tert-Butyl (4-bromo-2-methylphenyl)carbamate | 510729-01-8 | Br (C4), CH₃ (C2) | Carbamate | 0.72 | Enhanced lipophilicity from CH₃ group |

| Benzyl (2,4-difluorophenyl)carbamate | 444335-16-4 | F (C2, C4) | Carbamate | 0.80 | Dual fluorine substitution |

| tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | 1150114-27-4 | Br (C5), F (C2, C3) | Carbamate | 0.94 | Increased steric hindrance |

| tert-Butyl (3-bromo-5-fluorophenyl)carbamate | 1260804-94-1 | Br (C3), F (C5) | Carbamate | 0.92 | Altered electronic effects vs. C2 Br |

Notes:

- Functional Group Differences : The carbonate group in the target compound exhibits faster hydrolysis rates under acidic conditions compared to carbamates, making it more suitable for temporary protection strategies .

- Substituent Positioning : Bromine at C2 (vs. C3 or C4 in analogs) enhances steric accessibility for nucleophilic attacks, while fluorine at C5 stabilizes the aromatic ring via electron-withdrawing effects .

- Similarity Scores : Compounds with bromine and fluorine in adjacent positions (e.g., 5-bromo-2,3-difluorophenyl derivatives) show the highest structural similarity (0.94), suggesting overlapping applications in medicinal chemistry .

Physicochemical Properties

- Lipophilicity : The tert-butyl group in carbonate/carbamate analogs increases hydrophobicity, with logP values typically ranging from 2.5–3.3. Methyl or benzyl substituents (e.g., in CAS 510729-01-8) further elevate logP, enhancing membrane permeability .

- Thermal Stability : Carbonates generally decompose at higher temperatures (200–250°C) compared to carbamates (180–220°C), attributed to the stronger C-O bond in the carbonate moiety.

Biological Activity

2-Bromo-5-fluorophenyl tert-butyl carbonate is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom and a fluorine atom attached to a phenyl ring, along with a tert-butyl carbonate functional group. Its molecular formula is and it has a CAS number of 1617498-09-5. This compound exhibits potential biological activities that are of significant interest in medicinal chemistry and pharmacology.

The synthesis of this compound can be achieved through various methods, often involving the use of nucleophiles and electrophiles. The presence of the bromine atom enhances its reactivity, allowing for diverse chemical interactions. The stability of this compound under different environmental conditions, such as pH and temperature, is crucial for its application in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom serves as an effective leaving group, facilitating nucleophilic substitution reactions that can lead to the formation of biologically active derivatives. This characteristic is particularly valuable in drug design and development.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been evaluated against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines. The compound showed dose-dependent cytotoxicity, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| CEM-13 | 10.38 | Higher than doxorubicin |

| MCF-7 | 0.65 | More potent than typical treatments |

| MEL-8 | 2.41 | Comparable to leading agents |

Apoptotic Induction

Flow cytometry assays indicated that this compound induces apoptosis in cancer cells via activation of caspase pathways. Western blot analyses revealed increased expression levels of p53 and cleavage of caspase-3 in treated cells, suggesting that the compound triggers programmed cell death mechanisms effectively .

Case Studies

In a notable case study involving human bronchial epithelial cells from cystic fibrosis patients, compounds similar to this compound were shown to enhance chloride secretion significantly. This suggests potential therapeutic applications for respiratory diseases where ion transport is impaired .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-5-fluorophenyl tert-butyl carbonate | Chlorine instead of bromine | Different reactivity patterns due to chlorine properties |

| 4-Bromo-2-fluorophenyl tert-butyl carbonate | Different substitution pattern on phenyl ring | Varied biological activity based on substitution position |

| 2-Bromo-4-methylphenyl tert-butyl carbonate | Methyl group addition | Alters solubility and reactivity compared to halogenated variants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.